3-Fluoro-5-isocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-isocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2O and a molecular weight of 138.10 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and an isocyanate group at the fifth position of the pyridine ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 5-isocyanatopyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 3-Fluoro-5-isocyanatopyridine may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Addition Reactions: Amines are commonly used as nucleophiles, and the reactions are usually performed at room temperature in solvents like dichloromethane or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include urea derivatives and other addition products.
Scientific Research Applications
3-Fluoro-5-isocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isocyanatopyridine involves its interaction with various molecular targets. The fluorine atom and isocyanate group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or modulate the activity of enzymes and receptors, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
5-Isocyanatopyridine: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Chloro-5-isocyanatopyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
3-Fluoro-5-isocyanatopyridine is unique due to the presence of both fluorine and isocyanate groups, which confer distinct reactivity and versatility in chemical syntheses and applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-fluoro-5-isocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIHSVYGNHTAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.